

# "Ethyl 4,5-dimethoxy-2-nitrobenzoate" CAS number 100905-33-7

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 4,5-dimethoxy-2-nitrobenzoate

Cat. No.: B1306771

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## Technical Guide: Ethyl 4,5-dimethoxy-2-nitrobenzoate

CAS Number: 100905-33-7

A Comprehensive Technical Overview for Researchers and Drug Development Professionals

### Introduction

**Ethyl 4,5-dimethoxy-2-nitrobenzoate** is a substituted aromatic carboxylic acid ester of significant interest in the field of medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a nitro group ortho to the ester functionality and two methoxy groups on the benzene ring, makes it a versatile intermediate for the synthesis of various heterocyclic compounds. Notably, this compound serves as a critical building block in the preparation of quinazoline-based tyrosine kinase inhibitors, a class of targeted cancer therapeutics. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its pivotal role in the development of targeted anti-cancer drugs.

### Chemical and Physical Properties

**Ethyl 4,5-dimethoxy-2-nitrobenzoate** is typically a pale yellow to brown powder.<sup>[1]</sup> A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **Ethyl 4,5-dimethoxy-2-nitrobenzoate**

| Property          | Value   | Source |
|-------------------|---|--------|
| CAS Number        | 100905-33-7                                     | [2][3] |
| Molecular Formula | C <sub>11</sub> H <sub>13</sub> NO <sub>6</sub> | [2][3] |
| Molecular Weight  | 255.22 g/mol                                    | [2][3] |
| IUPAC Name        | ethyl 4,5-dimethoxy-2-nitrobenzoate             | [3]    |
| Physical State    | Powder  | [1]    |
| Purity (typical)  | ≥98%  |        |
| Boiling Point     | 392.3°C at 760 mmHg<br>(Predicted)              |        |
| Storage           | Sealed in dry, 2-8°C                            |        |

## Synthesis

The synthesis of **ethyl 4,5-dimethoxy-2-nitrobenzoate** is typically achieved through a two-step process starting from veratric acid (3,4-dimethoxybenzoic acid). The first step involves the nitration of veratric acid to yield 4,5-dimethoxy-2-nitrobenzoic acid. This is followed by the Fischer esterification of the resulting carboxylic acid with ethanol.

## Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

Several methods have been reported for the nitration of veratric acid. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Nitration of Veratric Acid[4]

- Materials:
  - 3,4-dimethoxybenzoic acid (veratric acid)
  - Nitric acid (20% aqueous solution)

- Ice
- Procedure:
  - To a 100 mL flask, add 10 g (54.9 mmol) of 3,4-dimethoxybenzoic acid.
  - Place the flask in an ice bath to cool.
  - Slowly add 50 mL of 20% nitric acid to the flask with stirring.
  - After the addition is complete, continue stirring the reaction mixture at 60°C for 6 hours.
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture to room temperature and pour it onto ice-water.
  - The solid product will precipitate out of solution.
  - Collect the solid by filtration and wash it thoroughly with water.
  - Dry the solid to obtain 4,5-dimethoxy-2-nitrobenzoic acid.
  - The crude product can be purified by silica gel column chromatography to yield a light yellow solid.

## Synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate (Fischer Esterification)

The final step is the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with ethanol in the presence of an acid catalyst. While a specific protocol for this exact substrate is not readily available in the literature, a general Fischer esterification procedure can be adapted.

Experimental Protocol: Fischer Esterification[5]

- Materials:
  - 4,5-dimethoxy-2-nitrobenzoic acid

- Anhydrous ethanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Ethyl acetate
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of anhydrous ethanol.
  - Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
  - Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
  - Once the reaction is complete, cool the mixture to room temperature.
  - Remove the excess ethanol under reduced pressure using a rotary evaporator.
  - Dissolve the residue in ethyl acetate.
  - Wash the organic layer sequentially with a saturated solution of  $\text{NaHCO}_3$  and then with brine.
  - Dry the organic phase over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .
  - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **ethyl 4,5-dimethoxy-2-nitrobenzoate**.
  - The crude product can be further purified by recrystallization or column chromatography.

## Role in Drug Development: Synthesis of Tyrosine Kinase Inhibitors

**Ethyl 4,5-dimethoxy-2-nitrobenzoate** is a key precursor in the synthesis of the quinazoline core structure found in several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib. These drugs are used in the treatment of certain types of cancer, particularly non-small cell lung cancer.

The synthetic pathway involves the reduction of the nitro group of **ethyl 4,5-dimethoxy-2-nitrobenzoate** to an amino group, followed by cyclization with a formamide source to construct the quinazolinone ring system. The resulting intermediate is then further functionalized to yield the final active pharmaceutical ingredient (API).

## Synthetic Pathway to Quinazoline Core

## Step 1: Esterification

4,5-Dimethoxy-2-nitrobenzoic Acid

Ethanol, H<sup>+</sup>

Ethyl 4,5-dimethoxy-2-nitrobenzoate

Reduction (e.g., Fe/AcOH or H<sub>2</sub>/Pd-C)

## Step 2: Reduction

Ethyl 2-amino-4,5-dimethoxybenzoate

Formamide

## Step 3: Cyclization

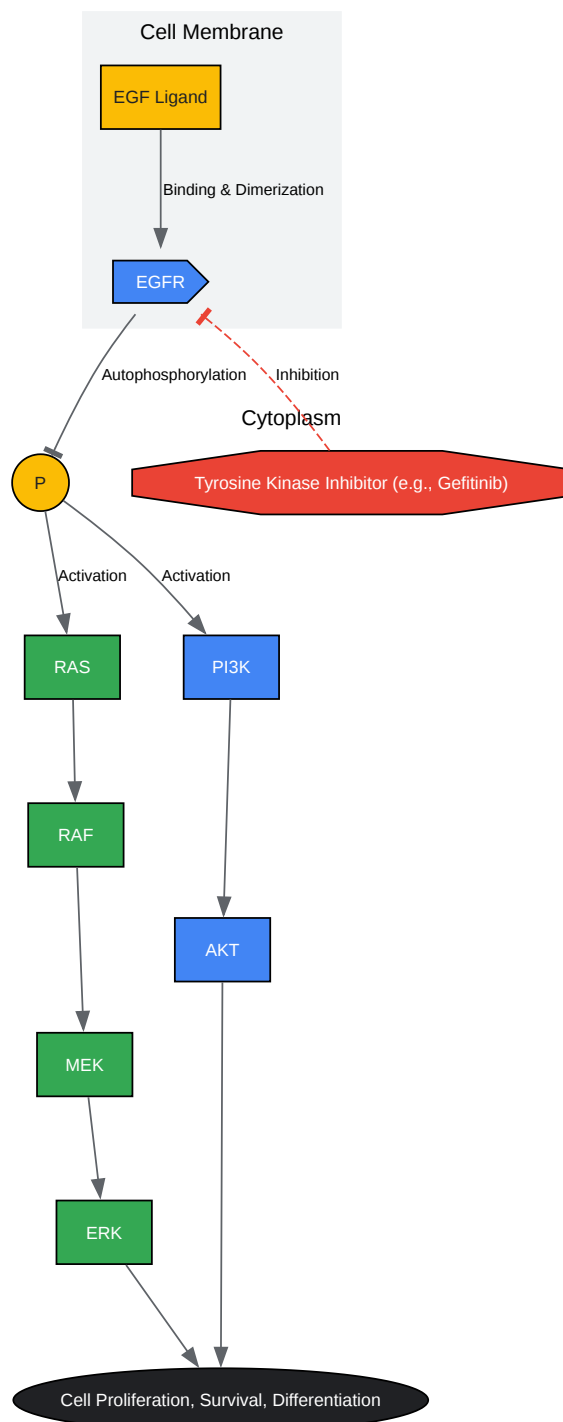
6,7-Dimethoxyquinazolin-4(3H)-one

Multi-step synthesis

## Further Functionalization

Tyrosine Kinase Inhibitors (e.g., Gefitinib, Erlotinib)

Simplified EGFR Signaling Pathway and Inhibition

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- To cite this document: BenchChem. ["Ethyl 4,5-dimethoxy-2-nitrobenzoate" CAS number 100905-33-7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1306771#ethyl-4-5-dimethoxy-2-nitrobenzoate-cas-number-100905-33-7]

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